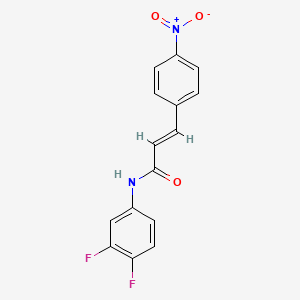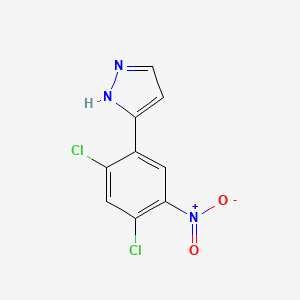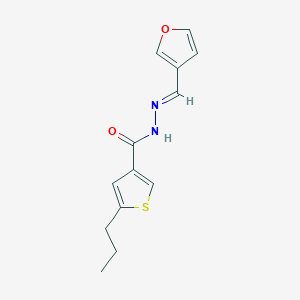
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide, also known as AG490, is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide exerts its effects by selectively inhibiting the JAK/STAT signaling pathway, which plays a critical role in cell growth, differentiation, and survival. This pathway is frequently dysregulated in cancer and autoimmune diseases, making it an attractive therapeutic target. By blocking this pathway, this compound can inhibit cancer cell growth and proliferation, as well as reduce inflammation and immune activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide is a potent and selective inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying the role of this pathway in various diseases. However, the use of this compound in lab experiments is limited by its potential toxicity and off-target effects. Careful dose optimization and selection of appropriate controls are necessary to ensure the validity of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide. These include investigating its potential therapeutic applications in specific types of cancer and autoimmune diseases, as well as exploring its effects on other signaling pathways and cellular processes. Additionally, further studies are needed to optimize the dosing and delivery of this compound to minimize toxicity and off-target effects.
Synthesemethoden
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide can be synthesized through a multistep process involving the condensation of 4-methoxybenzaldehyde with indole-3-acetic acid, followed by the reaction with acryloyl chloride and cyanogen bromide. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, including prostate cancer, breast cancer, and leukemia, by blocking the JAK/STAT signaling pathway. This compound has also been shown to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic option for autoimmune disorders and inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-16-8-6-15(7-9-16)22-19(23)13(11-20)10-14-12-21-18-5-3-2-4-17(14)18/h2-10,12,21H,1H3,(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUNMAKZDQTQCV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)


![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)

![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)
![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)


![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)